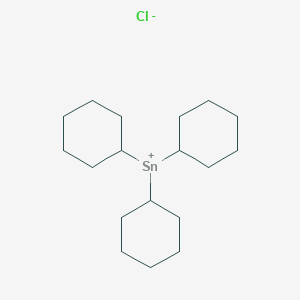

Tricyclohexyltin chloride

Description

Properties

IUPAC Name |

tricyclohexylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVZYIKTLISAIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3091-32-5 | |

| Record name | Tricyclohexyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of Tricyclohexyltin Chloride via Grignard Reaction: A Technical Guide

An in-depth technical guide on the synthesis of tricyclohexyltin chloride via the Grignard reaction is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, (C₆H₁₁)₃SnCl, is a crucial organotin compound, primarily serving as a key intermediate in the synthesis of the acaricide Cyhexatin (tricyclohexyltin hydroxide). The most common and effective method for its preparation is through the Grignard reaction. This process involves the reaction of a cyclohexylmagnesium halide Grignard reagent with tin(IV) chloride (SnCl₄). The careful control of reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of byproducts such as tetracyclohexyltin.

Organotin compounds were first discovered in 1849, and the field expanded significantly with the advent of Grignard reagents, which are highly effective for creating tin-carbon bonds.[1] The general approach involves reacting a Grignard reagent with a tin halide.[2][3]

Reaction and Mechanism

The synthesis of this compound is achieved by reacting cyclohexylmagnesium chloride with tin(IV) chloride. The stoichiometry of the reaction is crucial for favoring the formation of the tri-substituted product.

Overall Reaction: 3 C₆H₁₁MgCl + SnCl₄ → (C₆H₁₁)₃SnCl + 3 MgCl₂

The Grignard reagent, cyclohexylmagnesium chloride, is typically prepared in an ether solvent like tetrahydrofuran (B95107) (THF) by reacting magnesium turnings with cyclohexyl chloride.[4][5] This reagent is then reacted with tin(IV) chloride.[6] A significant challenge in this synthesis is preventing the reaction from proceeding to the fully substituted tetracyclohexyltin.[4]

(C₆H₁₁)₃SnCl + C₆H₁₁MgCl → (C₆H₁₁)₄Sn + MgCl₂

To achieve high yields of this compound, specific process controls are implemented, such as maintaining an excess of tin tetrachloride in the reaction mixture initially and carefully controlling the addition rates of the reactants.[2][4]

Experimental Protocols

The following experimental protocols are based on patented industrial processes that report high yields.

Protocol 1: Controlled Simultaneous Addition

This method emphasizes the controlled addition of both the Grignard reagent and a portion of the tin tetrachloride to a reaction vessel already containing an initial charge of tin tetrachloride. This maintains a molar ratio that favors the formation of the tricyclohexyl product.[4]

1. Preparation of Cyclohexylmagnesium Chloride Grignard Reagent:

-

Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.

-

Add 155 parts of tetrahydrofuran (THF).

-

Add an initiation mixture of 9.1 parts of cyclohexyl bromide and 8 parts of cyclohexyl chloride.

-

Slowly add a mixture of 599 parts of cyclohexyl chloride and 1134 parts of THF with agitation.

-

Cool the reaction mixture to room temperature upon completion.

2. Preparation of Tin Tetrachloride Solution:

-

Prepare a solution containing 390 parts of tin tetrachloride and 282 parts of xylene.

3. Grignard Reaction:

-

Charge a separate reaction vessel with 168 parts (25% of the total) of the tin tetrachloride-in-xylene solution and 645 parts of xylene.

-

Simultaneously add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining 75% of the tin tetrachloride solution to the reaction vessel over approximately two hours.

-

Control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.

-

Maintain the reaction temperature between 30°C and 40°C, using cooling if necessary.

4. Work-up and Purification:

-

After the addition is complete, continue to agitate the mixture.

-

The subsequent steps involve hydrolysis, solvent removal, and purification by recrystallization.[4] A yield of 76-86% can be achieved with this method.[2]

Protocol 2: Grignard Addition to Tin Tetrachloride

This protocol involves the addition of the Grignard reagent to the full amount of tin tetrachloride.[4]

1. Preparation of Grignard Reagent:

-

Prepare the cyclohexylmagnesium chloride Grignard reagent in THF as described in Protocol 1 (using 643 parts of the Grignard in 1387 parts of THF).

2. Grignard Reaction:

-

Charge a reaction vessel with 390 parts of tin tetrachloride and 600 parts of xylene.

-

Add the Grignard reagent solution to the tin tetrachloride solution.

-

If the reaction mass thickens after approximately 25% of the Grignard has been added, add an additional 645 parts of xylene.

-

Continue adding the remainder of the Grignard reagent, allowing the temperature to rise to reflux.

-

Once the addition is complete, maintain the mixture at reflux for 3 hours.

3. Work-up and Purification:

-

Cool the reaction mixture to 30°C.

-

Hydrolyze the mixture by adding 486 parts of water.

-

Decant the upper oily layer.

-

Distill off the solvent at a pot temperature of 145°C, followed by vacuum distillation to the same final pot temperature.

-

Pour the residue into 1794 parts of isopropanol.

-

Heat the mixture to reflux for 30 minutes, filter, and then cool to 15°C to precipitate the product.

-

Filter the precipitate, wash with isopropanol, and oven dry. This process yields approximately 462 parts (76% yield) of this compound.[4]

Data Presentation

Table 1: Reagents and Solvents

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Magnesium | Mg | 24.31 | Reagent |

| Cyclohexyl Chloride | C₆H₁₁Cl | 118.60 | Reagent |

| Tin(IV) Chloride | SnCl₄ | 260.50 | Reagent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Xylene | C₈H₁₀ | 106.16 | Solvent |

| Isopropanol | C₃H₈O | 60.10 | Recrystallization Solvent |

Table 2: Summary of Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| Grignard Reagent | ||

| Magnesium (parts) | 125.7 | ~125.7 |

| Cyclohexyl Chloride (parts) | 607 | ~607 |

| THF (parts) | 1289 | 1387 |

| Tin Tetrachloride | ||

| SnCl₄ (parts) | 390 | 390 |

| Xylene (parts) | 282 | 600 (+645) |

| Reaction | ||

| Addition Method | Simultaneous addition of Grignard and 75% of SnCl₄ solution | Addition of Grignard to SnCl₄ |

| Temperature (°C) | 30 - 40 | Rises to reflux (~80+) |

| Time | ~2 hours addition | Addition + 3 hours reflux |

| Molar Ratio (Grignard:SnCl₄) | Maintained at ~3:1 during addition | Varies during addition |

| Yield | 76-86% | 76% |

Visualizations

Synthesis Workflow

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound | Organotin Reagent | CAS 3091-32-5 [benchchem.com]

- 3. Organotin [chemeurope.com]

- 4. US3355468A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. Cyclohexylmagnesium chloride | C6H11ClMg | CID 13605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Formation Mechanism of Tricyclohexyltin Chloride

Tricyclohexyltin chloride, with the chemical formula (C₆H₁₁)₃SnCl, is a significant organotin compound primarily utilized as a precursor for the synthesis of other organotin derivatives, such as the acaricide Cyhexatin (tricyclohexyltin hydroxide).[1][2][3] This guide provides a comprehensive overview of the formation mechanisms of this compound, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The formation of this compound is predominantly achieved through the reaction of a Grignard reagent with a tin halide.[1][4] However, alternative industrial methods have also been developed to optimize yield and purity.

The Grignard Reaction Route

The most classic and widely practiced method for creating the tin-carbon bonds in this compound involves the use of a Grignard reagent.[1][4] This reaction involves the nucleophilic addition of a cyclohexylmagnesium halide (typically chloride or bromide) to tin tetrachloride (SnCl₄).[1][5]

The overall reaction can be summarized as:

3 (C₆H₁₁)MgX + SnCl₄ → (C₆H₁₁)₃SnCl + 3 MgXCl

(where X is Cl or Br)

The mechanism proceeds through a stepwise substitution of the chloride ions on the tin atom by the nucleophilic cyclohexyl groups from the Grignard reagent.[5] Due to the bulky nature of the cyclohexyl groups, steric hindrance plays a significant role in the reaction, and controlling the stoichiometry is crucial.[1] A 3:1 molar ratio of the Grignard reagent to tin tetrachloride is typically employed to favor the formation of the trisubstituted product.[6][7] Deviations from this ratio can lead to the formation of undesirable by-products such as tetracyclohexyltin (B73449) or di- and mono-cyclohexyltin chlorides.

Two-Step Industrial Synthesis

An alternative industrial method involves a two-step process to produce this compound.[6] This method is designed to improve control over the reaction and enhance the final yield.

-

Step 1: Butyltin trichloride (B1173362) reacts with three moles of cyclohexylmagnesium chloride to form butyltricyclohexyltin.[6]

-

Step 2: The resulting tetraorganotin compound, butyltricyclohexyltin, then reacts with tin tetrachloride in an inert solvent. This reaction cleaves a butyl group, yielding the desired this compound and butyltin trichloride.[6] The butyltin trichloride can then be recovered and recycled in the first step, making this process more atom-economical.[6]

Experimental Protocols

The following protocols are based on patented industrial processes for the synthesis of this compound.[7] Rigorous exclusion of moisture and oxygen is critical for reproducibility.[1]

Protocol 1: Controlled Simultaneous Addition

This method aims to improve yield by controlling the relative concentrations of reactants.

-

Preparation of Grignard Reagent:

-

Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.

-

Add 155 parts of tetrahydrofuran (B95107) (THF) along with an initiation mixture of 9.1 parts cyclohexyl bromide and 8 parts cyclohexyl chloride.

-

Slowly add a mixture of 599 parts cyclohexyl chloride and 1134 parts THF to the reaction mixture with agitation to form the cyclohexylmagnesium chloride Grignard reagent.[7]

-

-

Reaction with Tin Tetrachloride:

-

Prepare a solution of 390 parts tin tetrachloride in 282 parts xylene.

-

Charge a separate reaction vessel with 168 parts (25%) of the tin tetrachloride-xylene mixture and 645 parts of xylene.

-

Simultaneously add the prepared Grignard reagent and the remaining 75% of the tin tetrachloride-xylene mixture to the reaction vessel over approximately two hours. The addition rates are controlled to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.[7] The temperature may rise to 80°C during the addition.

-

-

Work-up and Purification:

-

After the addition is complete, hydrolyze the reaction mass by adding 162 parts of water, followed by acidification with 200 parts of 5% sulfuric acid.[7]

-

Separate the organic layer.

-

Strip the solvent from the organic layer via atmospheric distillation to a pot temperature of 145°C, followed by vacuum distillation.[7]

-

Dissolve the residue in 1794 parts of isopropanol (B130326) and heat to reflux.

-

Filter the hot solution and then cool to 15°C to precipitate the product.

-

Filter the precipitate, wash with isopropanol, and oven dry to obtain this compound.[7]

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Yield | 76 - 86.7% | [1][7] |

| Melting Point | 123-125 °C (lit.) | [3] |

| Molecular Formula | C₁₈H₃₃ClSn | [8][9] |

| Molecular Weight | 403.62 g/mol | [9][10] |

| Appearance | White solid/crystals | [3][11] |

| Solubility | Insoluble in water; Soluble in xylene, ethanol, ether, toluene, chloroform. | [3] |

Table 2: Spectroscopic Data for Characterization

| Spectroscopy | Typical Range / Observation | Purpose | Reference |

| ¹H NMR | Broad multiplets in the aliphatic region | Confirms the presence of cyclohexyl groups. | [1] |

| ¹³C NMR | Signals in the approximate range of 25-67 ppm | Shows the carbon framework of the cyclohexyl rings. | [1] |

| ¹¹⁹Sn NMR | Chemical shift is highly sensitive to coordination | Confirms the tin center's environment and coordination number. | [1] |

| Infrared (IR) | ν(Sn-C): ~500-600 cm⁻¹ ν(Sn-Cl): ~300-400 cm⁻¹ | Identifies key tin-carbon and tin-chlorine bonds. | [1] |

Conclusion

The formation of this compound is a well-established process in organotin chemistry, primarily relying on the Grignard reaction. The mechanism involves the sequential nucleophilic substitution of chloride ions on a tin tetrachloride center by cyclohexyl groups. Key to a successful synthesis is the stringent control of stoichiometry and the maintenance of anhydrous conditions to prevent side reactions and hydrolysis of the reagents. Industrial processes have been refined to optimize yields, for instance, by the simultaneous controlled addition of reactants or through a two-step pathway that allows for the recycling of starting materials. The protocols and data presented provide a foundational guide for the synthesis and characterization of this important chemical intermediate.

References

- 1. This compound | Organotin Reagent | CAS 3091-32-5 [benchchem.com]

- 2. US3402189A - Process for preparing tricyclohexyl tin hydroxide - Google Patents [patents.google.com]

- 3. This compound CAS#: 3091-32-5 [amp.chemicalbook.com]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3355468A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound 95 3091-32-5 [sigmaaldrich.com]

- 10. This compound | CAS No- 3091-32-5 | Simson Pharma Limited [simsonpharma.com]

- 11. americanelements.com [americanelements.com]

Spectroscopic Characterization of Tricyclohexyltin Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl), a versatile organotin compound. This document details the principles and expected outcomes of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to assist researchers in the identification and characterization of this compound.

Introduction

This compound is an organometallic compound featuring a tin atom bonded to three cyclohexyl groups and one chlorine atom. Its unique structural and electronic properties make it a valuable reagent in organic synthesis. Accurate characterization of this compound is crucial for its effective application and for quality control. Spectroscopic techniques offer powerful, non-destructive methods for elucidating its molecular structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural analysis of this compound in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR collectively provide a detailed picture of the molecular framework.

Data Presentation

The following table summarizes the typical NMR spectroscopic data for tricyclohexyltin compounds. Specific shifts can vary based on the solvent and concentration.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | 1.0 - 2.5 (complex multiplets) | Confirms the presence of cyclohexyl groups.[1] |

| ¹³C | 25 - 67 | Shows the carbon framework of the cyclohexyl rings.[1] |

| ¹¹⁹Sn | +200 to -700 | Highly sensitive to the coordination number and geometry at the tin center.[1] |

Experimental Protocol: ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Glass Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ¹¹⁹Sn NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex the vial to ensure the complete dissolution of the sample.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹¹⁹Sn NMR spectrum. The spectral width should be set to accommodate the wide chemical shift range of tin.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). For ¹¹⁹Sn, an external standard of tetramethyltin (B1198279) (Sn(CH₃)₄) at 0 ppm is commonly used.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrations to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The vibrations of the Sn-C and Sn-Cl bonds are of particular diagnostic importance.[1]

Data Presentation

The following table lists the typical IR absorption bands for the functional groups present in tricyclohexyltin compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (cyclohexyl) | Stretching | 2850 - 3000 |

| Sn-C | Stretching | ~500 - 600 |

| Sn-Cl | Stretching | ~300 - 400 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Raise the press arm and remove the bulk of the sample.

-

Clean the ATR crystal surface and the press tip thoroughly with a lint-free wipe and an appropriate solvent.

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides information on the molecular weight and the fragmentation pattern, which can aid in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for the analysis of organotin compounds, often requiring a derivatization step to improve volatility.[2][3][4][5][6]

Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as fragment ions resulting from the loss of cyclohexyl groups and the chlorine atom. The isotopic pattern of tin (multiple stable isotopes) will be a characteristic feature of the tin-containing fragments.

| Ion | Description | Expected m/z (for ¹²⁰Sn, ³⁵Cl) |

| [(C₆H₁₁)₃SnCl]⁺ | Molecular Ion | 404 |

| [(C₆H₁₁)₃Sn]⁺ | Loss of Cl | 369 |

| [(C₆H₁₁)₂SnCl]⁺ | Loss of a cyclohexyl radical | 321 |

| [SnCl]⁺ | Tin chloride fragment | 155 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

Note: The m/z values will vary depending on the isotopes of Sn and Cl present in the fragment. The relative intensities of the isotopic peaks are predictable and serve as a confirmation of the elemental composition.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Derivatization agent (e.g., sodium tetraethylborate or a Grignard reagent)[2][3][5][6]

-

Organic solvent (e.g., hexane)

-

GC vials

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Derivatization (if required):

-

As this compound may have limited volatility for GC analysis, derivatization to a more volatile species (e.g., by replacing the chloride with an ethyl or methyl group) is often performed.

-

Dissolve a known amount of the sample in a suitable solvent.

-

Add the derivatizing agent (e.g., sodium tetraethylborate) and allow the reaction to proceed.[3][5][6]

-

Extract the derivatized analyte into an organic solvent like hexane.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

-

The separated components elute from the column and enter the MS ion source.

-

In the ion source, molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-500

Data Processing:

-

The software generates a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.

-

Identify the peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

-

Compare the observed fragmentation pattern and isotopic distribution with the expected values to confirm the identity of the compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and comprehensive toolkit for the characterization of this compound. NMR spectroscopy offers detailed insights into the molecular structure in solution, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation pattern. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound for its intended applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tricyclohexyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tricyclohexyltin chloride. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents estimated chemical shifts and coupling constants based on typical values for analogous organotin-cyclohexyl systems. Furthermore, comprehensive experimental protocols for sample preparation and spectral acquisition are detailed to aid researchers in obtaining high-quality NMR data for this and similar air-sensitive organometallic compounds.

Data Presentation: Estimated NMR Data for this compound

The following tables summarize the anticipated ¹H and ¹³C NMR data for this compound. These values are estimations derived from known chemical shift ranges of cyclohexyl groups bonded to metallic centers and typical coupling constants observed in organotin compounds.

Table 1: Estimated ¹H NMR Data for this compound

| Proton Position | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (J, Hz) |

| H-1 (methine) | 1.8 - 2.2 | Multiplet | - |

| H-2, H-6 (axial) | 1.2 - 1.6 | Multiplet | - |

| H-2, H-6 (equatorial) | 1.6 - 1.9 | Multiplet | - |

| H-3, H-5 (axial) | 1.1 - 1.4 | Multiplet | - |

| H-3, H-5 (equatorial) | 1.6 - 1.8 | Multiplet | - |

| H-4 (axial) | 1.0 - 1.3 | Multiplet | - |

| H-4 (equatorial) | 1.5 - 1.7 | Multiplet | - |

Note: Due to the complexity of the overlapping multiplets, specific coupling constants for the cyclohexyl protons are difficult to predict without experimental data. Satellite peaks arising from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are expected, with typical nJ(Sn, H) values in the range of 50-70 Hz for two-bond couplings.

Table 2: Estimated ¹³C NMR Data for this compound

| Carbon Position | Estimated Chemical Shift (δ, ppm) |

| C-1 | 35 - 40 |

| C-2, C-6 | 32 - 36 |

| C-3, C-5 | 27 - 30 |

| C-4 | 26 - 28 |

Note: The ¹³C NMR spectrum is expected to show satellite peaks due to coupling with tin isotopes. Typical one-bond tin-carbon coupling constants, ¹J(¹¹⁹Sn, ¹³C), for similar compounds are in the range of 300-500 Hz, while two-bond couplings, ²J(¹¹⁹Sn, ¹³C), are significantly smaller.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an air-sensitive sample like this compound and the subsequent acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation for Air-Sensitive Organometallic Compounds

Given that this compound is an organometallic compound, it is likely to be sensitive to air and moisture. Therefore, all sample preparation steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3]

-

Glassware: Use a clean, dry NMR tube equipped with a J. Young's valve or a similar sealing mechanism to ensure an airtight seal. All other glassware (vials, pipettes) must be oven-dried and cooled under an inert atmosphere before use.

-

Solvent: Use a deuterated solvent that has been thoroughly dried and degassed. Chloroform-d (CDCl₃) is a common choice for organometallic compounds. To dry the solvent, it can be stored over activated molecular sieves (3Å or 4Å) under an inert atmosphere. Degassing can be achieved by several freeze-pump-thaw cycles.

-

Procedure:

-

In a glovebox or on a Schlenk line, weigh the desired amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) into a small vial.[4]

-

Add the appropriate volume of the dried, degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial to dissolve the compound.

-

Carefully transfer the solution to the J. Young's NMR tube using a clean, dry pipette.

-

Securely close the J. Young's valve to seal the tube under the inert atmosphere.

-

2. NMR Spectra Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

-

¹H NMR Acquisition:

-

Temperature: Acquire the spectrum at a constant, controlled temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, should be adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

-

Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient for a moderately concentrated sample.

-

-

Referencing: The chemical shifts should be referenced to the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm is recommended.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially to ensure the observation of quaternary carbons, although none are present in the cyclohexyl rings.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

-

Referencing: The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the characterization of this compound, starting from the synthesis and leading to structural confirmation via NMR spectroscopy.

Caption: Characterization workflow for this compound.

References

In-Depth Technical Guide: Infrared Spectroscopy of the Sn-C Bond in Tricyclohexyltin Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl) is an organotin compound characterized by the covalent bond between a tin atom and three cyclohexyl groups, along with a single chlorine atom. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds by probing their vibrational modes. This guide provides a detailed overview of the experimental methodology for obtaining the IR spectrum of this compound, with a specific focus on identifying and interpreting the vibrational frequencies of the tin-carbon (Sn-C) bond.

Data Presentation: Vibrational Frequency Assignments

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclohexyl C-H | Symmetric & Asymmetric Stretching | 2850 - 2935 | Strong |

| Cyclohexyl CH₂ | Scissoring | ~1445 | Medium |

| Sn-C (Cyclohexyl) | Asymmetric Stretching | 500 - 600 | Medium-Strong |

| Sn-C (Cyclohexyl) | Symmetric Stretching | 470 - 530 | Medium-Weak |

| Sn-Cl | Stretching | < 400 | Medium-Strong |

Experimental Protocols

The following section details the experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the Nujol mull technique. This method is suitable for solid samples that are not easily dissolved in common IR-transparent solvents.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Infrared-transparent salt plates (e.g., KBr, NaCl)

-

Nujol (mineral oil)

-

Spatula

-

Sample of this compound (solid)

-

Gloves

-

Desiccator for storing salt plates

Procedure: Nujol Mull Preparation and Spectral Acquisition

-

Sample Grinding: Place a small amount (2-5 mg) of crystalline this compound into a clean, dry agate mortar. Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder. The particle size should be smaller than the wavelength of the incident infrared radiation to minimize scattering.

-

Mull Formation: Add one to two drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a uniform, translucent, and viscous paste (mull) is formed. The consistency should be similar to that of a thick ointment with no visible solid particles.

-

Sample Mounting: Apply a small amount of the mull onto the surface of one of the IR-transparent salt plates using a spatula. Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

-

Spectrometer Setup: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Background Spectrum: Run a background scan to obtain the spectrum of the atmosphere within the sample compartment. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the this compound mull. Typically, the spectrum is recorded over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Data Processing: After data collection, process the spectrum to identify the peak positions (wavenumbers) and their intensities. The characteristic absorption bands of Nujol (C-H stretching and bending) will be present in the spectrum and should be accounted for during interpretation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in obtaining the FTIR spectrum of this compound using the Nujol mull technique.

Caption: Experimental workflow for FTIR analysis.

Logical Relationship for Spectral Interpretation

The following diagram outlines the logical process for interpreting the FTIR spectrum of this compound, with a focus on identifying the Sn-C bond vibrations.

Caption: Logical flow for spectral interpretation.

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclohexyltin Chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of Tricyclohexyltin chloride, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of this organotin compound for its application in research and synthesis.

Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₃ClSn | [1][3] |

| Molecular Weight | 403.62 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid/powder/crystals | [1][2][6] |

| Melting Point | 123-125 °C | [1][2][6][7] |

| Boiling Point | >250 °C | [1][7] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, toluene, xylene, and chloroform. | [1][2][8] |

| Density | Data not readily available |

Chemical Properties and Reactivity

This compound is a versatile organotin reagent primarily utilized in organic synthesis.[9] Its chemical behavior is characterized by the reactivity of the tin-chlorine bond and the steric hindrance imposed by the three cyclohexyl groups.

Synthesis

This compound is commonly synthesized via the Grignard reaction, where cyclohexylmagnesium halide reacts with tin tetrachloride.[10][11] The reaction stoichiometry is critical to maximize the yield of the desired tricyclohexyltin product and minimize the formation of tetra- and di-substituted byproducts.[11]

Hydrolysis

This compound readily undergoes hydrolysis in the presence of a base, such as sodium hydroxide (B78521), to form tricyclohexyltin hydroxide (Cyhexatin).[9] This reaction proceeds via a nucleophilic substitution mechanism. Due to the significant steric hindrance from the bulky cyclohexyl groups, the reaction is thought to follow an S(_N)1 pathway, involving the slow cleavage of the Sn-Cl bond to form a carbocation-like intermediate, followed by a fast reaction with the hydroxide ion.[9]

Use in Cross-Coupling Reactions

Organotin compounds, including this compound, are important reagents in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[9] These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic reagent, organotin compounds, in general, exhibit significant biological activity. Their toxicity is a subject of extensive research. Triorganotins are known to be inhibitors of mitochondrial ATP synthesis.[12]

Direct studies on the specific signaling pathways affected by this compound are limited. However, studies on other organotin compounds, such as trimethyltin (B158744) chloride, have shown that they can induce cellular stress and activate specific signaling cascades. For instance, trimethyltin has been shown to induce pyroptosis and immune dysfunction in fish cells by activating the NF-κB pathway through oxidative stress.[13] This pathway is presented below as a plausible, illustrative example of how organotin compounds might exert their biological effects.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of this compound.[11]

Materials:

-

Cyclohexylmagnesium chloride (Grignard reagent)

-

Tin tetrachloride (SnCl₄)

-

Xylene

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser

Procedure:

-

Prepare a solution of tin tetrachloride in xylene.

-

Charge the reaction vessel with a portion of the tin tetrachloride solution and additional xylene.

-

Simultaneously add the cyclohexylmagnesium chloride and the remaining tin tetrachloride solution to the reaction vessel over a period of approximately 2 hours, maintaining a molar ratio of Grignard reagent to SnCl₄ of approximately 3:1. The temperature may rise to 80 °C during the addition.

-

After the addition is complete, hydrolyze the reaction mixture by adding water.

-

Separate the organic layer.

-

Distill the solvent from the organic layer under reduced pressure.

-

Dissolve the residue in hot isopropanol.

-

Cool the isopropanol solution to approximately 15 °C to precipitate the this compound.

-

Filter the precipitate, wash with cold isopropanol, and dry to obtain the final product.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

-

This compound

-

Test tubes

-

Solvents (water, ethanol, ether, toluene, chloroform)

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. Note any partial solubility.

-

Repeat the procedure for each solvent.

References

- 1. US3355468A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. This compound CAS#: 3091-32-5 [amp.chemicalbook.com]

- 3. ursinus.edu [ursinus.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound | Organotin Reagent | CAS 3091-32-5 [benchchem.com]

- 10. This compound | 3091-32-5 [chemicalbook.com]

- 11. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Tricyclohexyltin Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Tricyclohexyltin chloride, an organotin compound of interest in various research and development sectors. A comprehensive review of available literature indicates a notable absence of precise quantitative solubility data for this specific compound. However, qualitative assessments consistently describe its solubility profile across a range of common organic solvents. This document summarizes the available qualitative data, provides a representative experimental protocol for determining chemical solubility, and presents a logical workflow for this procedure. This guide is intended to serve as a foundational resource for laboratory professionals requiring information on the handling and application of this compound.

Introduction

This compound ((C₆H₁₁)₃SnCl) is an organometallic compound featuring a central tin atom bonded to three cyclohexyl groups and one chlorine atom. Understanding its solubility is crucial for a variety of applications, including its use as a synthetic precursor and in material science.[1] Proper solvent selection is fundamental for reaction chemistry, purification, and the formulation of products. This guide provides a consolidated overview of the currently known solubility characteristics of this compound in organic solvents.

Solubility Profile of this compound

Despite a thorough literature search, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents could not be located in the public domain. The available information is qualitative in nature and is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Citation(s) |

| Ethanol | Soluble | [2][3][4] |

| Ether | Soluble | [2][3][4] |

| Toluene | Soluble | [2][3][4] |

| Chloroform | Soluble, Slightly Soluble | [2][5] |

| Xylene | Soluble | [2][4] |

| Ethyl Acetate | Slightly Soluble | [5] |

| Water | Insoluble | [2][3][4] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for assessing the solubility of a chemical compound can be applied. The following is a representative protocol based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of a test compound (e.g., this compound) in a specific solvent at a given temperature.

Materials:

-

Test Compound (this compound)

-

Selected Organic Solvent(s)

-

Analytical Balance

-

Vials or Test Tubes with Secure Caps

-

Vortex Mixer

-

Thermostatically Controlled Shaker or Water Bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required should be determined empirically.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter appropriate for the solvent.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the general experimental protocol for solubility determination is illustrated in the following diagram.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, qualitative data provides a useful starting point for its application in a laboratory setting. The compound is generally soluble in common non-polar and polar aprotic organic solvents and insoluble in water. For applications requiring precise solubility values, it is recommended that researchers determine this experimentally. The general protocol and workflow provided in this guide offer a robust framework for conducting such an analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tricyclohexyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tricyclohexyltin chloride, an organotin compound with significant applications in organic synthesis and material science. Understanding its three-dimensional structure is fundamental to elucidating its reactivity, stability, and potential biological interactions. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A significant finding is that the molecular dimensions, particularly the tin-chlorine bond length, are dependent on temperature.[1] As the temperature decreases, intermolecular Sn···Cl interactions become more pronounced, leading to a change in the coordination geometry around the tin atom from a distorted tetrahedron towards a trigonal bipyramid.[2]

Below are the key crystallographic parameters summarized at two different temperatures.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | 298 K | 108 K |

| Empirical Formula | C18H33ClSn | C18H33ClSn |

| Formula Weight | 403.62 | 403.62 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/m | P21/c |

| a (Å) | 9.945(2) | 9.8531(10) |

| b (Å) | 16.516(3) | 16.0350(10) |

| c (Å) | 6.136(2) | 12.0160(10) |

| β (°) | 107.40(2) | 111.700(10) |

| Volume (ų) | 960.9(4) | 1762.1(3) |

| Z | 2 | 4 |

| R1 [I > 2σ(I)] | 0.055 | 0.033 |

| wR2 (all data) | 0.164 | 0.075 |

Data sourced from Asadi et al., Inorganic Chemistry, 2003, 42(13), 4141-4146.[1][2]

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | 298 K | 108 K |

| Bond Lengths (Å) | ||

| Sn-Cl | 2.415(3) | 2.4657(7) |

| Sn-C (average) | ~2.15 | ~2.16 |

| Bond Angles (°) | ||

| C-Sn-C (average) | 116.9(5) | 118.20(10) |

| C-Sn-Cl (average) | 100.3(3) | 97.73(7) |

Data sourced from Asadi et al., Inorganic Chemistry, 2003, 42(13), 4141-4146.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cyclohexyl Grignard reagent with tin tetrachloride.[3]

Materials:

-

Tin tetrachloride (SnCl4)

-

Magnesium turnings

-

Cyclohexyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of cyclohexyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Tin Tetrachloride: The Grignard reagent solution is cooled, and a solution of tin tetrachloride in a suitable solvent is added dropwise while maintaining the reaction temperature. A molar ratio of approximately 3:1 of the Grignard reagent to tin tetrachloride is used to favor the formation of the this compound.[3]

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a solvent such as isopropanol to yield white crystalline this compound.[3]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

A low-temperature device to control the crystal temperature.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to the desired temperature (e.g., 298 K, 173 K, 108 K). The diffractometer is used to collect diffraction data by exposing the crystal to the X-ray beam at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, and the overall molecular packing in the crystal lattice.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

References

Thermal Stability and Decomposition of Tricyclohexyltin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal behavior of Tricyclohexyltin chloride. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound. The information presented herein is based on the known thermal properties of analogous organotin compounds and established analytical methodologies. All quantitative data and decomposition pathways should be considered predictive and require experimental verification.

Introduction

This compound ((C₆H₁₁)₃SnCl) is an organotin compound characterized by the presence of three cyclohexyl groups and one chlorine atom covalently bonded to a central tin atom. Organotin compounds are utilized in a range of industrial and chemical applications, and a thorough understanding of their thermal stability is paramount for safe handling, storage, and for predicting their environmental fate. Thermal decomposition can lead to the formation of various degradation products, which may possess different toxicological and chemical properties from the parent compound.

This guide outlines the expected thermal stability of this compound, provides detailed experimental protocols for its analysis, and presents a hypothesized decomposition pathway based on related organotin compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. The absence of a specific decomposition temperature highlights the gap in the current body of knowledge.

| Property | Value | Reference |

| CAS Number | 3091-32-5 | [1] |

| Molecular Formula | C₁₈H₃₃ClSn | [2] |

| Molecular Weight | 403.62 g/mol | [2] |

| Melting Point | 123-125 °C | [2] |

| Boiling Point | 408.8 °C at 760 mmHg | [2] |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water | [1] |

| Thermal Decomposition | No decomposition if used according to specifications. | [1] |

Predicted Thermal Stability and Decomposition

While specific data for this compound is unavailable, the thermal decomposition of other trialkyltin and triaryltin compounds generally proceeds through the sequential cleavage of the tin-carbon bonds. The process is often initiated by the loss of the organic substituents.

Based on the behavior of related compounds, the thermal decomposition of this compound is anticipated to occur in multiple stages. The initial step would likely involve the homolytic or heterolytic cleavage of a tin-cyclohexyl bond to form a dicyclohexyltin chloride radical or cation, respectively, and a cyclohexyl radical or anion. Subsequent steps would involve the loss of the remaining cyclohexyl groups, eventually leading to the formation of inorganic tin species, such as tin(II) chloride or tin(IV) chloride, and various organic products derived from the cyclohexyl groups.

The following diagram illustrates a hypothesized thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air or oxygen) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step. The final residual mass is also determined.

The following diagram outlines the general workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as solid-solid phase changes or the onset of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min). A cooling and reheating cycle can also be employed to study phase transitions.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks that may indicate decomposition or crystallization. The onset temperature, peak temperature, and enthalpy of each transition are determined.

The following diagram illustrates the general workflow for a DSC experiment.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for real-time analysis, allowing for the identification of the chemical nature of the decomposition products at each stage of mass loss.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use. While direct experimental data is currently lacking in the public domain, this guide provides a framework for its investigation based on the behavior of analogous compounds and standard analytical techniques. The hypothesized decomposition pathway suggests a multi-step process involving the sequential loss of cyclohexyl groups. The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for researchers to empirically determine the thermal properties of this compound. Such studies are crucial for filling the existing data gap and ensuring the safe handling and application of this compound in research and development.

References

An In-depth Technical Guide to Tricyclohexyltin Chloride (CAS 3091-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexyltin chloride, with the CAS number 3091-32-5, is an organotin compound featuring a central tin atom bonded to three cyclohexyl groups and one chlorine atom. This compound serves as a crucial intermediate and reagent in various fields of chemical synthesis. Its sterically hindered structure imparts unique reactivity and stability, making it a valuable tool in organic and organometallic chemistry. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and potential biological implications, tailored for a scientific audience.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2][3] It is characterized by its insolubility in water but shows solubility in various organic solvents such as ethanol, ether, toluene, chloroform, and xylene.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3091-32-5 | [1] |

| Molecular Formula | C18H33ClSn | [5] |

| Molecular Weight | 403.62 g/mol | [5][6] |

| Appearance | White to off-white solid | [1][2][3] |

| Melting Point | 123-129 °C | [1][2][3][4] |

| Boiling Point | >250 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene, chloroform, xylene | [2][3][4] |

| Purity | Typically available as 95% or 97% pure | [2][6] |

Synthesis and Reactions

This compound is primarily synthesized through the reaction of a cyclohexylmagnesium halide (Grignard reagent) with tin tetrachloride.[8] This method allows for the controlled introduction of the bulky cyclohexyl groups onto the tin atom.

Experimental Protocol: Synthesis via Grignard Reaction

A detailed method for the preparation of this compound is described in US Patent 3,355,468. The following is a summary of the protocol:

-

Reaction Setup: A reaction vessel is charged with tin tetrachloride in a suitable solvent like xylene.

-

Grignard Reagent Addition: A solution of cyclohexylmagnesium chloride in an ether solvent is added to the tin tetrachloride solution. The molar ratio of the Grignard reagent to tin tetrachloride is crucial and should be maintained at approximately 3:1. The addition is performed while agitating the reaction mixture to ensure uniformity.

-

Temperature Control: The reaction temperature is typically maintained between 25 °C and 95 °C.

-

Reaction Work-up: After the addition is complete, the reaction mixture is hydrolyzed, for example, by the addition of water. The organic layer containing the product is then separated.

-

Purification: The solvent is removed from the organic layer by distillation. The resulting residue is then purified by recrystallization from a solvent such as isopropanol. The purified this compound precipitates as a white crystalline solid upon cooling, which is then filtered, washed, and dried.

Chemical Reactivity

This compound is a versatile precursor for the synthesis of other organotin compounds.[9] The chloride ligand can be readily substituted by other functional groups. For instance, hydrolysis with a base like sodium hydroxide (B78521) yields tricyclohexyltin hydroxide.[9] It is also used in the preparation of dicyclohexyl disulfide and in the synthesis of organotin derivatives of 2-thiophene carboxylic acid, which have shown potential as enzyme inhibitors and antibacterial agents.[2][4][10][11]

Analytical Characterization

A combination of spectroscopic techniques is employed to characterize the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the protons of the cyclohexyl rings. |

| ¹³C NMR | Signals in the range of 25-67 ppm for the carbon atoms of the cyclohexyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for Sn-C and Sn-Cl bonds. |

| Mass Spectrometry (EI-MS) | Provides the molecular ion peak and a fragmentation pattern consistent with the structure. |

Experimental Protocol: General Considerations for Spectroscopic Analysis

-

NMR Spectroscopy: For ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: The IR spectrum can be obtained from a solid sample, for example, as a KBr pellet or a mull. The spectrum reveals the vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed on a suitable crystal of the compound or its derivatives.[9]

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][12][13][14] It is also very toxic to aquatic life with long-lasting effects.[1][12]

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing. |

| H410: Very toxic to aquatic life with long lasting effects. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple safety data sheets.[1][12][13][14]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of related organotin compounds, such as trimethyltin (B158744) chloride, have been investigated. These studies provide insights into the potential mechanisms of action for this compound.

Organotin compounds are known to be neurotoxic and immunotoxic.[15] Studies on trimethyltin chloride have shown that it can induce apoptosis in human neuroblastoma cells. This process appears to be regulated by a balance and cross-talk between the NF-κB and MAPK signaling pathways.[7] Furthermore, trimethyltin chloride has been found to induce pyroptosis and immune dysfunction in fish cells by activating the NF-κB pathway through oxidative stress.[10][16]

Given these findings, it is plausible that this compound may exert its toxicity through similar mechanisms involving the modulation of key signaling pathways like NF-κB and MAPK, potentially triggered by the induction of oxidative stress.

Postulated Signaling Pathway

The following diagram illustrates a postulated signaling pathway for the biological effects of this compound, based on data from related organotin compounds.

Caption: Postulated signaling cascade for this compound toxicity.

Experimental Workflow for Investigating Biological Activity

Researchers investigating the biological effects of this compound could follow a workflow similar to the one outlined below.

Caption: Experimental workflow for mechanistic studies.

Conclusion

This compound is a valuable organotin reagent with well-defined physicochemical properties and established synthetic routes. Its utility in chemical synthesis is complemented by a growing understanding of the potential biological activities of organotin compounds. For researchers, a thorough understanding of its synthesis, characterization, and safe handling is paramount. Further investigation into its specific interactions with biological systems, particularly its impact on signaling pathways, will be crucial for a complete toxicological profile and for identifying any potential therapeutic or adverse effects. This guide serves as a foundational resource for scientists and professionals working with this important chemical entity.

References

- 1. US3355468A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 3091-32-5 [chemicalbook.com]

- 4. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pjoes.com [pjoes.com]

- 6. resources.rigaku.com [resources.rigaku.com]

- 7. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Organotin Reagent | CAS 3091-32-5 [benchchem.com]

- 10. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 12. americanelements.com [americanelements.com]

- 13. This compound(3091-32-5) Raman spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Utilizing Tricyclohexyltin Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of tricyclohexyltin-based reagents in palladium-catalyzed Stille cross-coupling reactions. It addresses the common misconception of tricyclohexyltin chloride's role, clarifying it as a byproduct rather than a catalyst. The focus is on the strategic use of bulky tricyclohexyl groups as "spectator" ligands on the organostannane reagent to facilitate the selective transfer of a desired organic moiety. This methodology is particularly valuable for coupling complex and sensitive substrates, a common requirement in medicinal chemistry and natural product synthesis.

Introduction: The Role of Tricyclohexyltin Compounds in Stille Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X).[1] A common point of confusion is the role of organotin halides like this compound. It is crucial to understand that the catalyst in the Stille reaction is a palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2][3] The organotin compound is a stoichiometric reagent that transfers one of its organic groups (R¹) to the palladium center during the transmetalation step.[1][4]

The byproduct of this transfer is a triorganotin halide (R₃Sn-X), such as this compound, which is formed after the desired R¹ group has been transferred.